molecular formula C10H17N3O2 B13624078 Methyl 2-methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Methyl 2-methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13624078
M. Wt: 211.26 g/mol
InChI Key: MONVBQHBVUSHCM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position, a methylamino group at the 2-position, and a methyl ester moiety. Its structural complexity arises from the interplay of hydrogen-bonding capabilities (via the methylamino group) and steric effects from the methyl substituents.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-methyl-2-(methylamino)-3-(5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-8-5-6-12-13(8)7-10(2,11-3)9(14)15-4/h5-6,11H,7H2,1-4H3

InChI Key

MONVBQHBVUSHCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)(C(=O)OC)NC

Origin of Product

United States

Biological Activity

Methyl 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H14N4O2\text{C}_9\text{H}_{14}\text{N}_4\text{O}_2

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or pain perception.
  • Cellular Uptake : The methylamino group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Study 1: Antimicrobial Evaluation

In a study conducted on several pyrazole derivatives, including this compound, it was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting potential as a lead compound for further development .

Case Study 2: Antioxidant Activity Assessment

Another research effort focused on the antioxidant properties of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that it effectively reduced DPPH radicals in a concentration-dependent manner, showcasing its potential as a natural antioxidant agent .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAntioxidant Activity
This compoundC₉H₁₄N₄O₂HighModerate
5-MethylpyrazoleC₅H₇N₃ModerateHigh
3-Amino-4-(5-tert-butyl-1H-pyrazol-3-yl)benzoateC₁₁H₁₄N₄O₂LowHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, physicochemical properties, and applications. Key differences are highlighted in Table 1.

Ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

  • Structural Differences : The ethyl ester (vs. methyl) and 4-methylpyrazole (vs. 5-methyl) substitution alter steric and electronic profiles.
  • Impact : The ethyl group increases lipophilicity (logP ~1.2 higher), while the 4-methylpyrazole reduces hydrogen-bonding capacity compared to the 5-methyl isomer. This compound is less polar, favoring membrane permeability in drug design .

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

  • Structural Differences: Lacks the methylamino group at the 2-position.
  • Impact: Absence of the NH moiety eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents (e.g., water solubility decreases by ~40%). This simplifies synthesis but limits applications in coordination chemistry .

Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl

  • Structural Differences: Features an isopropyl ester and an additional amino group in the (S)-configuration.
  • Impact : The stereochemistry enhances chiral recognition in enzyme interactions, while the isopropyl ester increases metabolic stability. Priced at $310/g, it is significantly costlier than methyl ester analogs, reflecting its niche use in peptide mimetics .

BocN-MPO [2-((tert-butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate]

  • Structural Differences : Contains an epoxy (oxiran-2-yl) group and a Boc-protected amine.
  • Impact : The epoxy group enables polymerization (e.g., crosslinking in resins), making it valuable in materials science. The Boc protection allows controlled amine functionalization in multi-step syntheses .

Table 1: Comparative Analysis of Key Compounds

Compound Name Ester Group Pyrazole Substituent Functional Groups Key Properties/Applications
Target Compound Methyl 5-methyl Methylamino Hydrogen-bond donor; drug intermediates
Ethyl analog () Ethyl 4-methyl Methylamino Higher lipophilicity; membrane permeability
Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Methyl 3-methyl None Low solubility; industrial synthons
Isopropyl (S)-amino derivative () Isopropyl N/A Amino, Methylamino (S) Chiral therapeutics; $310/g cost
BocN-MPO () Ethyl N/A Epoxy, Boc-protected amine Polymer crosslinker; controlled release

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